molecular formula C16H20ClN3O B287630 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B287630
M. Wt: 305.8 g/mol
InChI Key: WVKCTJNSYDLLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPC belongs to the class of pyrazole derivatives and has been found to exhibit anti-inflammatory and analgesic effects.

Mechanism of Action

4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and pain. 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been found to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. It has also been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has no significant effect on the levels of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is its high selectivity towards the NF-κB pathway. It does not affect other signaling pathways, which reduces the risk of unwanted side effects. However, 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its therapeutic efficacy.

Future Directions

Future research on 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide could focus on improving its solubility and pharmacokinetic properties to enhance its therapeutic efficacy. Other potential applications of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide could include the treatment of neuroinflammation, cancer, and autoimmune diseases. The development of novel analogs of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with improved selectivity and potency could also be explored. Finally, the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide could be further elucidated to provide a better understanding of its therapeutic potential.

Synthesis Methods

The synthesis of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3,4-dimethylphenylhydrazine-1-carboxylic acid ethyl ester. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 4-chloro-N-(3,4-dimethylphenyl) hydrazine-1-carboxamide. Finally, the propyl group is introduced by reacting the intermediate with propylamine to form 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been shown to reduce pain sensitivity in animal models.

properties

Product Name

4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Molecular Formula

C16H20ClN3O

Molecular Weight

305.8 g/mol

IUPAC Name

4-chloro-N-(3,4-dimethylphenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C16H20ClN3O/c1-5-6-13-14(17)15(20(4)19-13)16(21)18-12-8-7-10(2)11(3)9-12/h7-9H,5-6H2,1-4H3,(H,18,21)

InChI Key

WVKCTJNSYDLLGU-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC(=C(C=C2)C)C)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC(=C(C=C2)C)C)C

Origin of Product

United States

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